![molecular formula C13H23N3O2 B2978071 N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411217-13-3](/img/structure/B2978071.png)
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since become a widely used tool in scientific research due to its ability to modulate mGluR5 activity.
作用机制
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated by glutamate, mGluR5 stimulates intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling pathways.
Biochemical and Physiological Effects:
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects depending on the experimental conditions. In vitro studies have demonstrated that N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can modulate synaptic plasticity by reducing long-term potentiation and enhancing long-term depression. In vivo studies have shown that N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior.
实验室实验的优点和局限性
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its availability as a commercially available compound. However, N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide also has some limitations, including its potential off-target effects on other mGluR subtypes, its short half-life in vivo, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide, including:
1. Investigating the role of mGluR5 in neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis.
2. Developing more selective and potent mGluR5 antagonists for therapeutic use.
3. Exploring the potential of mGluR5 modulation as a treatment for anxiety and depression.
4. Studying the interaction between mGluR5 and other neurotransmitter systems, such as the dopamine and opioid systems.
5. Investigating the role of mGluR5 in the development and maintenance of drug addiction.
合成方法
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized through a multistep process starting with commercially available starting materials. The first step involves the reaction of 2-(bromomethyl)-4-morpholinecarboxaldehyde with 3-pyrrolidin-1-ylpropanol to form the intermediate 1-(2-morpholin-4-ylethyl)pyrrolidin-3-ol. This intermediate is then reacted with prop-2-ynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to yield the final product, N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide.
科学研究应用
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases such as Huntington’s disease and Alzheimer’s disease.
属性
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-2-13(17)14-12-3-4-16(11-12)6-5-15-7-9-18-10-8-15/h2,12H,1,3-11H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKTQGJIGOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

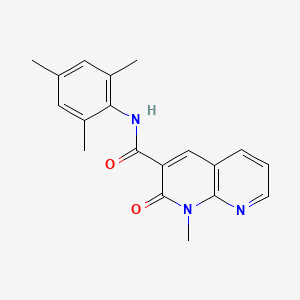
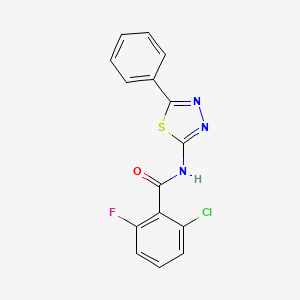
![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)
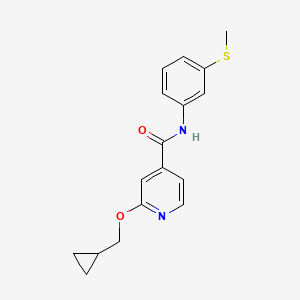

![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)
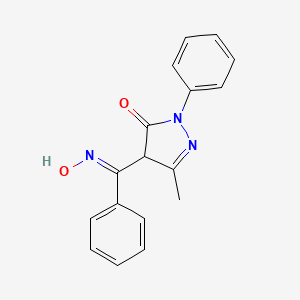

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)
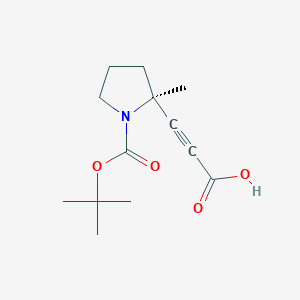
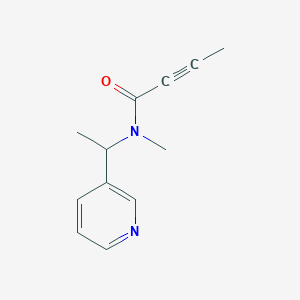
![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)